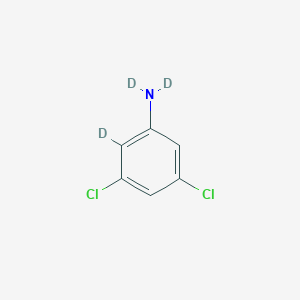

3,5-Dichloroaniline-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

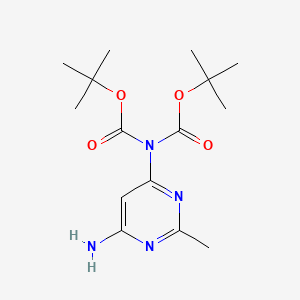

3,5-Dichloroaniline is a chemical compound used in the production of pesticides, dyes, and pharmaceuticals . It is an intermediate in the production of fungicides fumonisin, isoxaflutole, vinblastine, and myclobutanil . The molecular formula of 3,5-Dichloroaniline is C₈H₁₁N .

Synthesis Analysis

The synthesis of 3,5-Dichloroaniline involves catalytic hydrogenation of 3,5-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production, and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis

The molecular structure of 3,5-Dichloroaniline consists of an aniline ring substituted with two chlorine atoms . The average mass is 162.017 Da, and the monoisotopic mass is 160.979904 Da .Chemical Reactions Analysis

3,5-Dichloroaniline is an intermediate compound in manufacturing fungicide and pharmaceutical compounds . It can also be used for synthetic herbicides, plant growth regulators, and is used to produce other chemicals . The Fenton’s oxidation and Son—Fenton’s oxidation of 3,5-DCA in water have been studied .Physical And Chemical Properties Analysis

3,5-Dichloroaniline has a boiling point of 259 - 260 °C, a density of 1.58 g/cm3 at 20 °C, a flash point of 133 °C, an ignition temperature of 620 °C, and a melting point of 46 - 53 °C .科学的研究の応用

Environmental Remediation

3,5-Dichloroaniline-d3 is used in environmental remediation, specifically in the removal of dicarboximide fungicides . A pilot study showed that immobilized fungal laccase could efficiently remove 3,5-Dichloroaniline-d3 (99–100%) in the aqueous medium within 72 hours . This application is potentially useful in the sustainable environmental remediation of aniline metabolite derived from dicarboximide fungicides .

Fungicide Metabolite Study

3,5-Dichloroaniline-d3 is a primary metabolite derived from the breakdown of dicarboximide fungicides in both soils and plants . It is used in studies to understand the environmental impact and health risks associated with the use of these fungicides .

Food Safety Research

The compound is used in food safety research due to its presence as a metabolite in vegetables and fruits treated with dicarboximide fungicides . The pervasive use of these fungicides and the carryover of 3,5-Dichloroaniline-d3 is a concern for food safety in the rotational cropping system .

Toxicology Studies

3,5-Dichloroaniline-d3 is used in toxicology studies as it has been found to have higher toxicity than the parent fungicide such as iprodione, and vinclozolin . It is particularly useful in understanding the health risks associated with exposure to these fungicides .

Enzyme Reusability Research

The compound is used in research studying enzyme reusability. In a study, immobilized laccase was used in the biotransformation of 3,5-Dichloroaniline-d3, and the enzyme exhibited excellent thermal stability, pH adaptability, storage stability, and reusability .

Reaction Pathway Studies

3,5-Dichloroaniline-d3 is used in studies to understand the reaction pathways of immobilized laccase during the oxidative biotransformation of non-phenolic metabolites . This helps in understanding the underlying biocatalytic pathways .

Safety and Hazards

将来の方向性

3,5-Dichloroaniline is a key stressor of soil microorganisms with reciprocal effects on ecosystem functioning . Future research should focus on the impact of its transformation products on the environment . It is also important to consider the contribution of transformation products in the toxicity of pesticides on the soil microbial community .

作用機序

Target of Action

3,5-Dichloroaniline-d3, also known as 3,5-Dichloroaniline-2,4,6-d3, is a derivative used in the manufacture of dyes, pesticides, and industrial compounds It has been reported to induce renal damage , suggesting that the kidneys could be a primary target.

Mode of Action

It’s suggested that the compound may interact with its targets, potentially leading to changes in cellular function

Biochemical Pathways

A study has shown that the compound can be metabolized into various metabolites, including 3,5-dichloroacetanilide (3,5-dcaa), 3,5-dichlorophenylhydroxylamine (3,5-dcpha), 2-amino-4,6-dichlorophenol (2-a-4,6-dcp), and 3,5-dichloronitrobenzene (3,5-dcnb) . These metabolites may further interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s known that the compound can be metabolized into various metabolites , which may have different ADME properties and impact the bioavailability of the compound.

Result of Action

It has been reported to induce renal damage , suggesting that it may have nephrotoxic effects

Action Environment

The action, efficacy, and stability of 3,5-Dichloroaniline-d3 can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment and slightly mobile in drainflow . It’s also considered highly hazardous to water . These environmental characteristics may influence the compound’s action and efficacy.

特性

IUPAC Name |

3,5-dichloro-N,N,2-trideuterioaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLKWGPEVNVHT-MNUMRPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N,N,2-trideuterioaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)